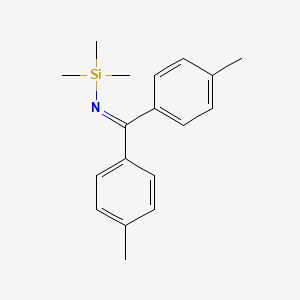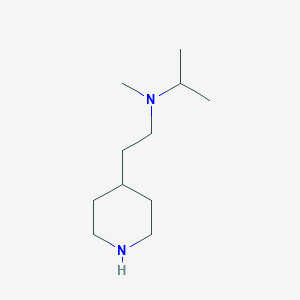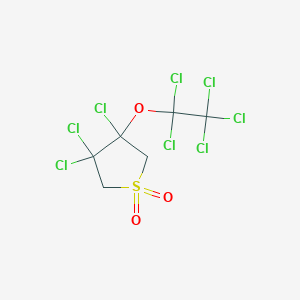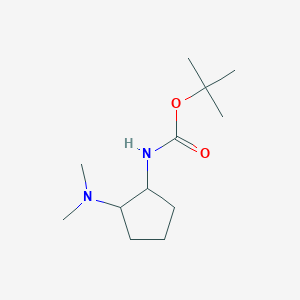
1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl-: is a chemical compound with the molecular formula C18H23NSi. It is known for its unique structure, which includes a silicon atom bonded to a nitrogen atom, along with two 4-methylphenyl groups and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with bis(4-methylphenyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .
Analyse Chemischer Reaktionen
Types of Reactions: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: Further research may uncover specific uses for this compound in these fields .
Industry: In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials .
Wirkmechanismus
The mechanism by which Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon-nitrogen bond in the compound is relatively reactive, allowing it to undergo oxidation, reduction, and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylamine: Similar in structure but lacks the bis(4-methylphenyl)methylene group.
Dimethylphenylsilylamine: Contains a phenyl group instead of the bis(4-methylphenyl)methylene group.
Tetramethylsilylamine: Contains four methyl groups instead of the bis(4-methylphenyl)methylene group.
Uniqueness: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is unique due to the presence of the bis(4-methylphenyl)methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
17863-66-0 |
|---|---|
Molekularformel |
C18H23NSi |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
1,1-bis(4-methylphenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-6-10-16(11-7-14)18(19-20(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
InChI-Schlüssel |
GTNXLTXVBQNQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=N[Si](C)(C)C)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)




![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)



